Melting Point: DL-Racemate vs. L-Enantiomer
The melting point of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (racemic DL form) is 88-89 °C, which is markedly lower than that of the enantiopure L-isomer (109-113 °C) and the D-isomer (data not directly reported but expected to be similar to L-isomer). This significant difference in thermal behavior directly impacts solid-state handling, recrystallization efficiency, and formulation processes .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 88-89 |
| Comparator Or Baseline | L-Isomer (CAS 74761-42-5): 109-113 |
| Quantified Difference | Δ ~20-25 °C lower |
| Conditions | Reported values from commercial specifications and chemical databases |
Why This Matters
Lower melting point may simplify melt-based processing or recrystallization in certain solvent systems, offering a procurement advantage when thermal sensitivity or solvent compatibility is a primary concern.
